molecular formula C18H29KO3S B1592939 Potassium dodecylbenzenesulfonate CAS No. 27177-77-1

Potassium dodecylbenzenesulfonate

Cat. No. B1592939
CAS RN: 27177-77-1
M. Wt: 364.6 g/mol
InChI Key: HSJXWMZKBLUOLQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium dodecylbenzenesulfonate is a surfactant, which is commonly used as an emulsifier . It belongs to the chemical group of Alkyl Benzene Sulfonates .


Synthesis Analysis

While specific synthesis methods for Potassium dodecylbenzenesulfonate were not found, a related compound, Sodium dodecylbenzene sulfonate (SDBS), has been synthesized from sodium dodecylbenzene and formaldehyde .


Molecular Structure Analysis

The molecular formula of Potassium dodecylbenzenesulfonate is C18H29KO3S . Its average mass is 364.584 Da and its monoisotopic mass is 364.147461 Da .


Physical And Chemical Properties Analysis

Potassium dodecylbenzenesulfonate is soluble in water . It has a density of 1.03 g/ml at 25°C, a boiling point of 100°C, and a flash point greater than 94°C . It has a surface tension of 33.0 mN/m and a viscosity of 1,000 cps at 25°C .

Scientific Research Applications

1. Environmental Decontamination

Potassium dodecylbenzenesulfonate, as part of the dodecylbenzenesulfonate family, is utilized in environmental cleanup, especially in the removal of hazardous substances. Studies on sodium dodecylbenzenesulfonate (SDBS), a closely related compound, demonstrate its effectiveness in removing radioactive atoms, including Cs ions, during nuclear decontamination processes. Specifically, a mesoporous silica-based adsorbent functionalized with amine groups has shown a high affinity for SDBS through electrostatic attraction, facilitating the effective removal of SDBS from contaminated sites (Kim, Kim, Lee, & Lee, 2019).

2. Industrial and Household Applications

Dodecylbenzenesulfonate salts, including potassium dodecylbenzenesulfonate, are widely used in industrial processes and household products as surfactants. They demonstrate effective cleansing properties due to their solubility in water and partial solubility in alcohol. Their application extends to various fields due to these properties (Becker et al., 2010).

3. Influence on Soil Properties

Research has explored the impact of SDBS on the properties of different soils. In a study, SDBS was found to affect the hydraulic conductivities of soils saturated with sodium and calcium, revealing the intricate interactions between this surfactant and soil compositions (Rao et al., 2006).

4. Battery Technology

In the field of energy storage, dodecylbenzenesulfonate-doped poly(pyrrole) films have been studied as potential secondary battery electrodes. These films exhibit suitable redox and morphologic properties for battery applications, indicating the role of potassium dodecylbenzenesulfonate in advancing battery technology (Peres et al., 1992).

5. Separation Processes

Potassium dodecylbenzenesulfonate could also play a role in separation technologies. For instance, SDBS has been used for the selective adsorption of specific components from mixtures, such as the separation of SDBS from a mixture containing Cs ions, showcasing its potential in waste treatment and resource recovery processes (Noh, Kim, Lee, & Lee, 2020).

Safety And Hazards

Potassium dodecylbenzenesulfonate is a flammable material in solid form . It can cause moderate irritation to the skin, eyes, and respiratory system . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid breathing dust .

properties

IUPAC Name

potassium;2-dodecylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3S.K/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJXWMZKBLUOLQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29KO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear blue-green liquid;
Record name Benzenesulfonic acid, dodecyl-, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium dodecylbenzenesulfonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8774
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Potassium dodecylbenzenesulfonate

CAS RN

27177-77-1
Record name Benzenesulfonic acid, dodecyl-, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium dodecylbenzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.891
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium dodecylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
Potassium dodecylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Potassium dodecylbenzenesulfonate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Potassium dodecylbenzenesulfonate
Reactant of Route 5
Reactant of Route 5
Potassium dodecylbenzenesulfonate
Reactant of Route 6
Reactant of Route 6
Potassium dodecylbenzenesulfonate

Citations

For This Compound
43
Citations
LC Becker, WF Bergfeld, DV Belsito… - … journal of toxicology, 2010 - journals.sagepub.com
Sodium dodecylbenzenesulfonate is one of a group of salts of alkylbenzene sulfonates used in cosmetics as surfactant-cleansing agents. Sodium dodecylbenzenesulfonate is soluble …
Number of citations: 14 journals.sagepub.com
EC Steiner, RO Trucks - Journal of the American Chemical …, 1968 - ACS Publications
… Addition of fluorenylpotassium or potassium dodecylbenzenesulfonate greatly reduces the rearrangement rates, suggesting that mixed ionpair aggregation is occurring in these systems…
Number of citations: 8 pubs.acs.org
F Shi, J Ling, J Lu, B Han, L Liu, TE Hogen-Esch - Polymer, 2012 - Elsevier
… Potassium dodecylbenzenesulfonate (KDBS) was formed by reacting dodecylbenzenesulfonic acid with excess potassium hydroxide in THF at room temperature followed by solvent …
Number of citations: 6 www.sciencedirect.com
VA Kolesnikov, AF Gubin, OY Kolesnikova… - … of Chemical Engineering, 2016 - Springer
The influence of the internal phase nature and electrolyte solution on the electroflotation extraction of the low-soluble copper compounds from the PCB production flushing water of the …
Number of citations: 6 link.springer.com
T Salts - 2009 - cir-safety.org
Sodium Dodecylbenzenesulfonate is one of a group of salts of alkylbenzene sulfonates used in cosmetics as surfactantcleansing agents. Sodium Dodecylbenzenesulfonate is soluble …
Number of citations: 2 www.cir-safety.org
J Cross - Anionic Surfactants, 2019 - taylorfrancis.com
… They titrated Septonex against pure samples of potassium dodecylbenzenesulfonate and tetracosylbenzenesulfonate and found a 3-4% difference in the stoichiometry of the two …
Number of citations: 7 www.taylorfrancis.com
SL Clifford - 2004 - ukzn-dspace.ukzn.ac.za
… Examples of such detergents are sodium lauryl sulfate and potassium dodecylbenzenesulfonate (also carboxylic acid salts). In addition to their use as soaps and detergents, the salts …
Number of citations: 4 ukzn-dspace.ukzn.ac.za
P Haake, JP McNeal, EJ Goldsmith - Journal of the American …, 1968 - ACS Publications
… Addition of fluorenylpotassium or potassium dodecylbenzenesulfonate greatly reduces the rearrangement rates, suggesting that mixed ionpair aggregation is occurring in these systems…
Number of citations: 69 pubs.acs.org
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
P444 Potassium Dihydroxyethyl Cocamine Oxide Phosphate mittel. phate. INCI. Feuchthaltemittel. Potassium DNA. INCI. Biologischer Page 1 P444 Potassium …
Number of citations: 2 link.springer.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
P444 Potassium Dihydroxyethyl Cocamine Oxide Phosphate mittel. phate. INCI. Feuchthaltemittel. Potassium DNA. INCI. Biologischer Page 1 P444 Potassium Dihydroxyethyl …
Number of citations: 2 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.